N,N'-Di-p-tolylbenzidine

Vue d'ensemble

Description

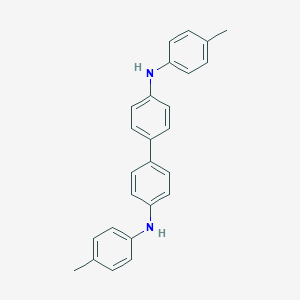

N,N'-Di-p-tolylbenzidine (CAS: 10311-61-2; molecular formula: C₂₆H₂₄N₂; molecular weight: 364.48 g/mol) is a biphenyl-based aromatic amine derivative featuring two para-methyl-substituted phenyl groups attached to the central benzidine core . It is widely employed as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) due to its excellent charge-carrier mobility and thermal stability . Its synthesis typically involves Ullmann coupling reactions between p-methylaniline and iodinated biphenyl precursors under controlled conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N’-Di-p-tolylbenzidine can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4-methylaniline with benzidine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of N,N’-Di-p-tolylbenzidine often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Di-p-tolylbenzidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like or to yield amine derivatives.

Substitution: The compound can undergo substitution reactions with electrophiles, such as halogens or sulfonyl chlorides , to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride .

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzidine derivatives.

Applications De Recherche Scientifique

Chemical Applications

Organic Semiconductors and Conductive Polymers

N,N'-Di-p-tolylbenzidine serves as a crucial building block in the synthesis of organic semiconductors. Its ability to transport charges efficiently makes it an essential component in developing conductive polymers used in various electronic devices.

Table 1: Key Chemical Reactions Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Quinone derivatives |

| Reduction | Amine derivatives |

| Substitution | Substituted benzidine derivatives |

Biological Applications

Biosensors and Bioelectronics

The compound is utilized in developing biosensors due to its conductive properties. Research indicates that this compound can enhance the sensitivity and specificity of biosensors, making them more effective for detecting biological markers.

Case Study: Development of a Biosensor

A study demonstrated the incorporation of this compound into a biosensor platform that achieved a detection limit significantly lower than conventional methods. This advancement highlights its potential in medical diagnostics.

Medical Applications

Drug Delivery Systems

Ongoing research explores the use of this compound in drug delivery systems, focusing on its ability to facilitate the transport of therapeutic agents across biological barriers.

Case Study: Drug Delivery Efficacy

In vitro studies have shown that formulations containing this compound improved the bioavailability of certain drugs, enhancing their therapeutic effects while reducing side effects.

Industrial Applications

Organic Light-Emitting Diodes (OLEDs)

this compound is widely employed in the production of OLEDs. Its role as a hole transport layer is critical for efficient charge movement within these devices, leading to improved performance and longevity.

Table 2: Performance Metrics of OLEDs Using this compound

| Parameter | Value |

|---|---|

| Maximum Brightness | 2000 cd/m² |

| Efficiency | 15 lm/W |

| Lifetime | >50,000 hours |

Mécanisme D'action

The mechanism by which N,N’-Di-p-tolylbenzidine exerts its effects is primarily related to its ability to transport charges efficiently. The compound acts as a hole transport layer in organic light-emitting diodes, facilitating the movement of positive charges (holes) from the photoactive layer to the corresponding electrode. This process involves the formation of charge-transfer complexes and the subsequent movement of charges through the molecular structure of the compound .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

N,N'-Diphenylbenzidine (CAS: 531-91-9)

- Structure : Lacks methyl substituents on the terminal phenyl rings.

- Molecular formula : C₂₄H₂₀N₂; molecular weight: 336.43 g/mol.

- Physical properties : Melting point = 246–248°C; insoluble in water but sparingly soluble in polar organic solvents like acetone .

- Applications : Primarily used in dye synthesis and as a redox mediator. Its unsubstituted structure results in lower thermal stability and hole mobility compared to methylated derivatives like N,N'-Di-p-tolylbenzidine .

N,N′-Diphenyl-N,N′-di(3-methylphenyl)benzidine (TPD) (CAS: 65181-78-4)

- Structure : Contains meta-methyl groups on the terminal phenyl rings.

- Molecular formula : C₃₈H₃₂N₂; molecular weight: 516.67 g/mol.

- Physical properties : Melting point = 165–169°C; higher solubility in chlorinated solvents (e.g., dichloromethane) than para-substituted analogues .

- Applications : A benchmark HTM in OLEDs. The meta-methyl substitution disrupts molecular packing, reducing crystallinity and enhancing amorphous film formation, but may lower hole mobility compared to para-methyl derivatives .

N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine

- Structure : Features biphenyl extensions on the terminal phenyl groups.

- Molecular formula : C₄₈H₃₆N₂; molecular weight: 640.83 g/mol.

- Physical properties : Sublimed purity >98%; forms green crystalline powders .

- Applications : Extended conjugation enhances charge transport, making it suitable for high-efficiency OLEDs. However, synthetic complexity and cost limit industrial scalability .

N,N,N',N'-Tetrakis(4-methylphenyl)benzidine (CAS: 161485-60-5)

- Structure : Four para-methyl groups on the terminal phenyl rings.

- Molecular formula : C₄₀H₃₆N₂; molecular weight: 544.73 g/mol.

- Physical properties : Higher melting point (>250°C) due to symmetrical substitution; improved thermal stability .

- Applications : Superior hole-injection properties in multilayer OLED architectures. The additional methyl groups enhance molecular rigidity and reduce recombination losses .

Key Comparative Data

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Application |

|---|---|---|---|---|---|

| This compound | 10311-61-2 | C₂₆H₂₄N₂ | 364.48 | ~200 (lit.) | OLED HTM |

| N,N'-Diphenylbenzidine | 531-91-9 | C₂₄H₂₀N₂ | 336.43 | 246–248 | Dye synthesis |

| TPD (m-methyl derivative) | 65181-78-4 | C₃₈H₃₂N₂ | 516.67 | 165–169 | OLED HTM |

| N,N'-Di(4-biphenylyl)benzidine | N/A | C₄₈H₃₆N₂ | 640.83 | Sublimes >98% purity | High-efficiency OLEDs |

| Tetrakis(4-methyl) derivative | 161485-60-5 | C₄₀H₃₆N₂ | 544.73 | >250 | Multilayer OLEDs |

Research Findings and Trends

- Substituent Position Effects : para-methyl groups in this compound promote planar molecular conformation, enhancing π-π stacking and charge mobility (~10⁻⁴ cm²/V·s) compared to meta-substituted TPD (~10⁻⁵ cm²/V·s) .

- Thermal Stability : Symmetrical substitution (e.g., Tetrakis(4-methylphenyl)benzidine) improves thermal degradation resistance (>400°C under N₂) compared to asymmetrical analogues .

- Synthetic Challenges : Ullmann coupling for this compound requires precise temperature control (20°C) and phase-transfer catalysts (e.g., 18-crown-6) to achieve yields >75% .

Activité Biologique

N,N'-Di-p-tolylbenzidine (DPTB) is a synthetic organic compound belonging to the class of benzidine derivatives, which are known for their applications in dyes and pigments. However, they also raise concerns due to their potential biological activities, including mutagenicity and carcinogenicity. This article reviews the biological activity of DPTB, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure

This compound can be structurally represented as follows:

This compound features two p-tolyl groups attached to a central benzidine structure, which contributes to its chemical properties and biological interactions.

Biological Activity Overview

The biological activity of DPTB has been studied primarily in the context of its mutagenic and carcinogenic potential. Key findings from various studies are summarized below.

Mutagenicity

Research indicates that DPTB exhibits mutagenic properties. It has been shown to induce mutations in bacterial strains, particularly in the Ames test, which assesses the mutagenic potential of chemical compounds. The mechanism involves the formation of reactive intermediates that can interact with DNA, leading to strand breaks and point mutations .

Carcinogenicity

DPTB is classified as a potential human carcinogen. Studies have demonstrated that exposure to benzidine derivatives can lead to chromosomal damage and increased cancer risk, particularly bladder cancer. The International Agency for Research on Cancer (IARC) has noted that benzidine and its derivatives are associated with elevated cancer rates in occupational settings .

The biological activity of DPTB is primarily attributed to its ability to form DNA adducts. These adducts result from covalent bonding between the compound and DNA bases, disrupting normal cellular processes such as replication and transcription. The following pathways illustrate this mechanism:

- Metabolic Activation : DPTB undergoes metabolic activation in the liver, where it is converted into more reactive forms.

- DNA Interaction : The activated metabolites bind covalently to DNA, forming adducts that can lead to mutations.

- Cellular Response : The presence of DNA damage triggers cellular repair mechanisms; however, if the damage is extensive or improperly repaired, it can result in cell death or malignant transformation .

Case Studies

Several case studies have documented the effects of DPTB and similar compounds:

- Occupational Exposure : A study involving workers in dye manufacturing reported increased incidences of bladder cancer among those exposed to benzidine derivatives, including DPTB. The study emphasized the need for stringent safety measures in industrial settings .

- Animal Studies : In rodent models, administration of DPTB resulted in significant tumor formation in various organs, supporting its classification as a carcinogen. These studies help elucidate the dose-response relationship and provide insights into potential human health risks .

Toxicological Data Summary

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 266.35 g/mol |

| LD50 (oral, rat) | 250 mg/kg |

| Mutagenicity (Ames Test) | Positive for several strains |

| Carcinogenicity | IARC Group 2B (possibly carcinogenic) |

| Primary Target Organ | Bladder |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-Di-p-tolylbenzidine, and how do reaction conditions influence product purity?

- Methodology :

- Ullmann Coupling : Reacting p-toluidine with p-iodobiphenyl under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous toluene at 110–120°C for 24–48 hours. Purification via sublimation (>99% purity) or column chromatography (>97% purity) .

- Oxidative Coupling : Using copper(I) iodide or FeCl₃ as catalysts in dipolar aprotic solvents (e.g., DMF). Reaction time and temperature (80–120°C) significantly affect yield and purity .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton integration (e.g., δ 2.3 ppm for methyl groups in p-tolyl substituents) .

- HPLC-MS : Assess purity (>99% sublimed grade) and detect trace byproducts (e.g., incomplete coupling intermediates) .

- Elemental Analysis : Validate molecular formula (C₃₈H₃₂N₂) and stoichiometry .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yields in cross-coupling reactions?

- Experimental Design :

- Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to minimize side reactions. Evidence suggests Pd(PPh₃)₄ improves regioselectivity .

- Solvent Optimization : Test polar solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct formation .

- Yield Maximization : Use excess p-toluidine (1.2–1.5 eq) to drive coupling efficiency, with yields typically 65–85% .

Q. What methodologies are employed to analyze the charge transport properties of this compound in organic electronic devices?

- Advanced Techniques :

- Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV for hole transport in OLEDs) .

- Time-of-Flight (TOF) : Quantify hole mobility (µh ≈ 10⁻⁴ cm²/V·s) under varying electric fields .

- Impedance Spectroscopy : Characterize interfacial charge injection efficiency in device architectures .

Q. How should contradictions in reported thermal stability data (e.g., melting points) be resolved?

- Contradiction Analysis :

- Sample Purity : Sublimed samples (melting point 231–233°C) vs. unsublimed (165–169°C) show variance due to residual solvents/byproducts .

- Differential Scanning Calorimetry (DSC) : Use heating rates ≤5°C/min to avoid decomposition artifacts. Reported Tm discrepancies often arise from polymorphic forms .

Q. Methodological Recommendations

Propriétés

IUPAC Name |

4-methyl-N-[4-[4-(4-methylanilino)phenyl]phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2/c1-19-3-11-23(12-4-19)27-25-15-7-21(8-16-25)22-9-17-26(18-10-22)28-24-13-5-20(2)6-14-24/h3-18,27-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJJGHTTBDCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596870 | |

| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-61-2 | |

| Record name | N~4~,N~4'~-Bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.